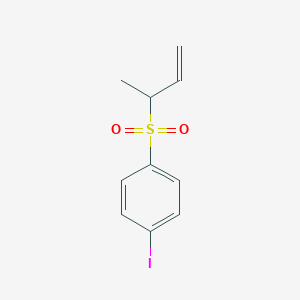
1-(But-3-ene-2-sulfonyl)-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-3-ene-2-sulfonyl)-4-iodobenzene is an organic compound that features both a sulfonyl group and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-ene-2-sulfonyl)-4-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of but-3-ene-2-sulfonyl chloride.
Reaction with Iodobenzene: The but-3-ene-2-sulfonyl chloride is then reacted with iodobenzene under specific conditions to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(But-3-ene-2-sulfonyl)-4-iodobenzene can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonyl group.
Scientific Research Applications
1-(But-3-ene-2-sulfonyl)-4-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(But-3-ene-2-sulfonyl)-4-iodobenzene involves its interaction with molecular targets through its sulfonyl and iodine groups. These interactions can affect various pathways, depending on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(But-3-ene-2-sulfonyl)-4-iodobenzene is unique due to the presence of both a sulfonyl group and an iodine atom, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
88576-40-3 |
|---|---|
Molecular Formula |
C10H11IO2S |
Molecular Weight |
322.16 g/mol |
IUPAC Name |
1-but-3-en-2-ylsulfonyl-4-iodobenzene |
InChI |
InChI=1S/C10H11IO2S/c1-3-8(2)14(12,13)10-6-4-9(11)5-7-10/h3-8H,1H2,2H3 |
InChI Key |
NXQSOJKTYXLMNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)S(=O)(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















